4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
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Overview
Description
4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide typically involves multicomponent reactions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . Another approach is the use of L-proline as an organocatalyst in a one-pot multicomponent reaction involving aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a fluorescent sensor due to its photophysical properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinolines such as 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine and N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine .
Uniqueness
What sets 4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide apart is its specific substitution pattern, which can influence its biological activity and physical properties
Properties
IUPAC Name |
4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14(2)13-26-21-18(12-17-6-4-5-7-19(17)23-21)20(25-26)24-22(27)16-10-8-15(3)9-11-16/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMSHDMRHYKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C3=NC4=CC=CC=C4C=C23)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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